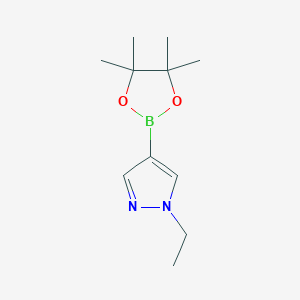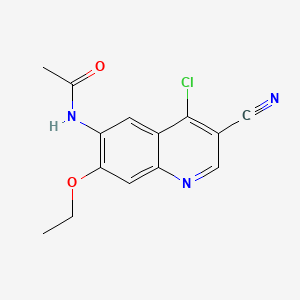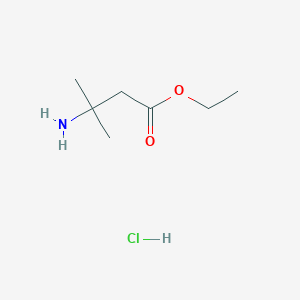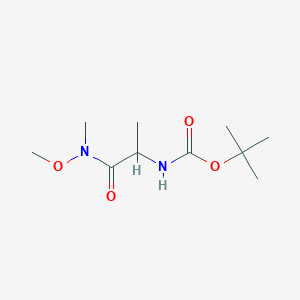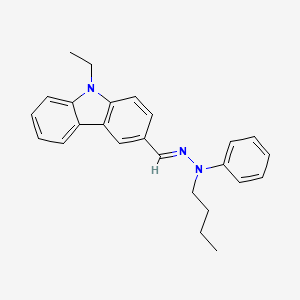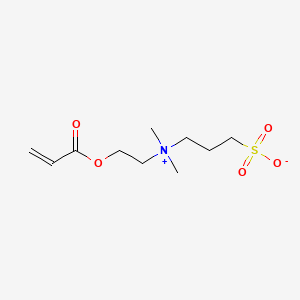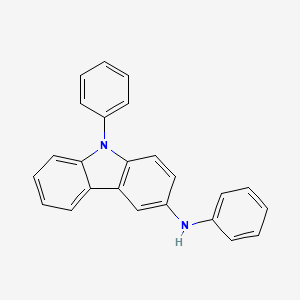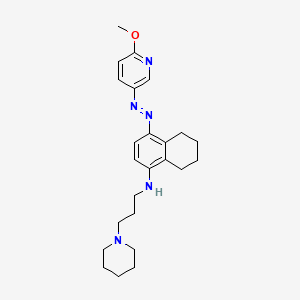
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine is a chemical compound that is commonly referred to as MPTP. It is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of drugs on the nervous system. The compound was first synthesized in the 1970s and has since been used extensively in research studies.
Scientific Research Applications
Antioxidant Properties
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine and its analogues exhibit potent inhibitory effects on NADPH- and Fe(2+)-dependent lipid peroxidation, suggesting significant antioxidant properties. This effect is attributed to the naphthylaminopiperidine moiety's antioxidant nature (Domány et al., 1996).
Sigma Receptor Affinity and Antiproliferative Activity
Certain derivatives of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine show high affinity for sigma(1) receptors, with notable selectivity profiles. These compounds are proposed as valuable tools for PET experiments and demonstrate antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine have been explored for their inhibitory effects on HIV-1 reverse transcriptase. These studies have led to the development of compounds with significantly enhanced potency, contributing to the research on HIV treatment (Romero et al., 1994).
Development of Radiotracers for Oncology
Modifications of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine, aimed at reducing lipophilicity, have led to the creation of novel analogues suitable for use as radiotracers in oncology. These compounds exhibit high affinities for sigma receptors, presenting opportunities for diagnostic and therapeutic applications in cancer (Abate et al., 2011).
Photochromic Properties
A derivative of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine demonstrates excellent photochromic properties in various solvents. This finding is significant for the development of materials with light-responsive features, which have wide-ranging applications in technology and materials science (Li et al., 2015).
Antiallergy Activity
Certain 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine analogues have shown potent antiallergy activity. This research opens avenues for the development of new antiallergic medications, offering potential benefits in the treatment of allergic reactions (Walsh et al., 1989).
properties
CAS RN |
4853-98-9 |
|---|---|
Product Name |
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine |
Molecular Formula |
C24H33N5O |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
4-[(6-methoxypyridin-3-yl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C24H33N5O/c1-30-24-13-10-19(18-26-24)27-28-23-12-11-22(20-8-3-4-9-21(20)23)25-14-7-17-29-15-5-2-6-16-29/h10-13,18,25H,2-9,14-17H2,1H3 |
InChI Key |
SPXAXUZUQHEHJH-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)N=NC2=C3CCCCC3=C(C=C2)NCCCN4CCCCC4 |
Canonical SMILES |
COC1=NC=C(C=C1)N=NC2=C3CCCCC3=C(C=C2)NCCCN4CCCCC4 |
Appearance |
Solid powder |
synonyms |
ABT 38396; ABT38396; ABT-38396; ; 1-Piperidinepropanamine, N-(5,6,7,8-tetrahydro-4-((6-methoxy-3-pyridinyl)azo)-1-naphthalenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




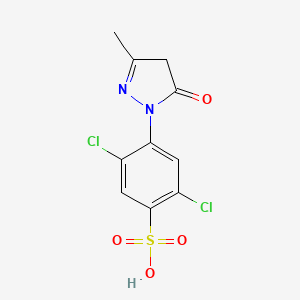
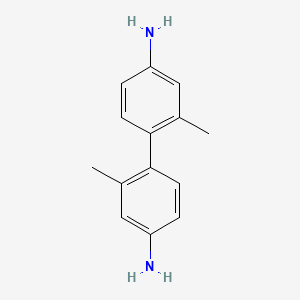
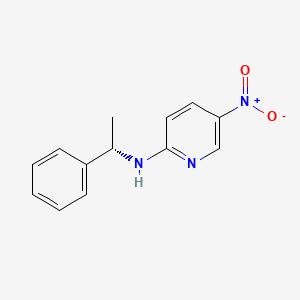
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
